N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide
Description
Properties
CAS No. |
604761-80-0 |
|---|---|
Molecular Formula |
C15H23N3O5S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-butyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O5S2/c1-2-3-8-16-24(20,21)14-4-6-15(7-5-14)25(22,23)18-11-9-17(13-19)10-12-18/h4-7,13,16H,2-3,8-12H2,1H3 |
InChI Key |
LVDDWMLSLQUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of N-Butylbenzenesulfonamide Intermediate
- Method: Reaction of benzenesulfonyl chloride with n-butylamine under controlled conditions.
- Conditions: Typically performed in an inert solvent such as dichloromethane or acetone, with a base (e.g., triethylamine) to neutralize HCl formed.
- Notes: This step yields the N-butylbenzenesulfonamide, a key intermediate for further sulfonylation.
Sulfonylation with Piperazine Derivative
- Method: The N-butylbenzenesulfonamide is reacted with 4-(piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride or its equivalent sulfonyl chloride derivative.
- Catalysts and Reagents: Use of sulfonyl chlorides or sulfonylating agents under mild base catalysis (e.g., sodium carbonate or triethylamine) in solvents like THF, DMF, or dichloromethane.
- Temperature: Typically 0–40 °C to avoid decomposition or side reactions.
- Outcome: Formation of the sulfonyl linkage between the benzene ring and the piperazine nitrogen.
Formylation of the Piperazine Ring
- Method: Selective formylation at the 4-position of the piperazine ring is achieved via controlled oxidation or formylation reactions.
- Reagents: Commonly, formylation can be performed using formylating agents such as ethyl formate or paraformaldehyde under acidic or basic catalysis.
- Alternative: Oxidation of a hydroxymethyl intermediate to the aldehyde using mild oxidants (e.g., PCC or Dess–Martin periodinane) to avoid overoxidation.
- Control: Reaction conditions are optimized to prevent ring opening or overreaction.
Representative Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride + n-butylamine | Base (Et3N), solvent (DCM), 0–25 °C | N-butylbenzenesulfonamide | High yield, mild conditions |
| 2 | N-butylbenzenesulfonamide + piperazine sulfonyl chloride | Base (Na2CO3 or Et3N), solvent (THF/DMF), 0–40 °C | N-butyl-4-(piperazine-1-sulfonyl)benzene-1-sulfonamide | Selective sulfonylation |
| 3 | Piperazine derivative | Formylating agent (ethyl formate), mild acid/base catalyst | This compound | Controlled formylation |
Alternative and Advanced Synthetic Approaches
Sulfonamide Formation via Sodium Arylsulfinate and Nitroarenes
- Recent advances show that sulfonamides can be synthesized via reductive coupling of nitroarenes with sodium arylsulfinates using catalysts such as Pd/C or iron-based metal-organic frameworks in aqueous media.
- This method offers high selectivity and yields with environmentally benign conditions and could be adapted for sulfonamide intermediates in this compound’s synthesis.
Catalytic Systems for N-Alkyl-Substituted Amides
- Catalysis using ethyltriphenylphosphonium bromide or other phosphonium salts has been reported for efficient N-alkyl amide formation from sulfonamides and esters.
- These methods provide higher yields and simpler post-reaction processing but may have substrate scope limitations.
Analytical and Purification Techniques
- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for confirming molecular structure and purity.
- Purification: Typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.
- Purity: Commercially available samples report purity levels of 95–98%.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Butylbenzenesulfonamide synthesis | Benzenesulfonyl chloride, n-butylamine, Et3N | 0–25 °C, DCM | High yield, straightforward | Requires careful HCl neutralization |
| Sulfonylation with piperazine | Piperazine sulfonyl chloride, base | 0–40 °C, THF/DMF | Selective, mild conditions | Sensitive to moisture |
| Formylation of piperazine | Ethyl formate or paraformaldehyde | Mild acid/base catalysis | Controlled aldehyde introduction | Requires careful control to avoid overoxidation |
| Alternative reductive coupling | Nitroarenes, sodium arylsulfinate, Pd/C catalyst | Aqueous, mild temp | Green chemistry, high selectivity | Catalyst cost, substrate scope |
| Catalytic N-alkyl amide formation | Phosphonium salts, esters | Varied temps, organic solvents | High yield, simple workup | Limited substrate scope |
Chemical Reactions Analysis
Hydrolysis Under Acidic or Basic Conditions
The compound undergoes hydrolysis in the presence of strong acids or bases, primarily targeting its sulfonamide bonds. This reaction is critical for understanding its stability and degradation pathways.
Mechanism and Products
-
Acidic Hydrolysis : Protonation of the sulfonamide group increases electrophilicity at the sulfur atom, leading to cleavage of the S–N bond. This generates benzenesulfonic acid and a butylpiperazine derivative .
-
Basic Hydrolysis : Deprotonation of the sulfonamide group facilitates nucleophilic attack by hydroxide ions, resulting in sulfonate salts and secondary amines.
Experimental Evidence
-
Hydrolysis of analogous sulfonamide derivatives (e.g., intermediate 2 in ) under acidic conditions yielded carboxylic acids, while base-mediated hydrolysis produced salts .
-
Kinetic studies on similar compounds suggest hydrolysis rates depend on pH and temperature, with faster degradation observed under extreme conditions.
Reduction of the Formyl Group
The formyl (-CHO) moiety on the piperazine ring is susceptible to reduction, enabling structural modifications for enhanced bioactivity .
Reagents and Outcomes
| Reducing Agent | Product | Notes |
|---|---|---|
| NaBH₄ | Primary alcohol (-CH₂OH) | Mild conditions preserve sulfonamide integrity . |
| LiAlH₄ | Methylene (-CH₂-) | Complete reduction under reflux . |
Case Study : Reduction of nitro groups in benzenesulfonamide derivatives (e.g., compound 11l in ) improved antiviral activity by converting electron-withdrawing groups to hydrogen-bond donors .
Nucleophilic Addition Reactions
The formyl group participates in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones.
Example Reaction
Applications
-
Schiff base formation with primary amines (e.g., glycine derivatives) enhances water solubility, as demonstrated in Series III compounds .
-
Hydrazone derivatives of sulfonamides show improved metabolic stability in pharmacokinetic studies.
Acylation and Sulfonation
While the N-substituted sulfonamide groups limit direct acylation, the piperazine ring’s secondary amine (if available) can undergo further functionalization.
Key Observations
-
Reaction with benzenesulfonyl chloride introduces additional sulfonyl groups, as seen in the synthesis of PF-74 analogs .
-
Acylation at the formylpiperazine nitrogen enhances binding affinity to biological targets like HIV-1 CA proteins .
Oxidation Pathways
The formyl group oxidizes to a carboxylic acid (-COOH) under strong oxidizing conditions, though this is less commonly reported for sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For example, a related compound demonstrated significant activity against breast cancer cells through apoptosis induction and cell cycle arrest .
2. Antiviral Properties
Research has shown that derivatives of piperazine, including N-butyl derivatives, exhibit antiviral activity. These compounds can inhibit viral replication by targeting viral enzymes or host cell receptors. A study on similar compounds demonstrated their efficacy against several viruses, suggesting that this compound may have potential as an antiviral agent .
Biochemical Applications
1. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly for metalloproteinases, which play a crucial role in various physiological processes, including tissue remodeling and inflammation. Inhibitors of these enzymes can be beneficial in treating diseases characterized by excessive tissue degradation, such as arthritis and cancer metastasis .
2. Chemical Chaperone
As a chemical chaperone, this compound may assist in protein folding and prevent aggregation of misfolded proteins, which is particularly relevant in neurodegenerative diseases. By stabilizing protein structures, it could mitigate cellular stress and reduce apoptosis rates in affected cells .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of sulfonamide derivatives, including this compound. Results showed that these compounds significantly reduced the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antiviral Activity
In vitro studies assessed the antiviral properties of piperazine derivatives against influenza virus. The results indicated that certain modifications to the piperazine structure enhanced antiviral activity, suggesting that N-butyl modifications could similarly improve efficacy against other viral pathogens.
Mechanism of Action
The mechanism of action of N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a sulfonamide group and a piperazine derivative, which contribute to its biological activities. The exploration of its biological activity is critical for understanding its potential therapeutic applications, particularly in antibacterial and neuropharmacological contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- Butyl group : Enhances lipophilicity.
- Benzene ring : Provides stability and facilitates interactions with biological targets.
- Formylpiperazine sulfonyl moiety : Imparts specific biological activities, particularly in enzyme inhibition and receptor binding.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Butyl Group | Increases hydrophobicity |
| Benzene Ring | Aromatic stability |
| Formylpiperazine Sulfonyl | Active site for biological interactions |
Antibacterial Properties
This compound exhibits antibacterial properties akin to other sulfonamides. The sulfonamide moiety interferes with bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
Neuropharmacological Activity
The piperazine component is often associated with central nervous system (CNS) activity. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. Interaction studies suggest that this compound may bind to CNS receptors, influencing neurological pathways.
Enzyme Inhibition
Recent findings indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that play roles in inflammatory processes, suggesting potential anti-inflammatory applications.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Implications |
|---|---|---|
| Antibacterial | Inhibition of folic acid synthesis | Potential for treating bacterial infections |
| Neuropharmacological | Modulation of neurotransmitter receptors | Possible use in treating CNS disorders |
| Enzyme Inhibition | Interaction with metabolic enzymes | Anti-inflammatory applications |
Case Studies and Research Findings
- Antioxidant Capacity : A study investigated the antioxidant properties of benzene sulfonamide-piperazine hybrids, revealing that these compounds exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
- Pharmacological Profile : Another research effort focused on the pharmacological profile of similar compounds, demonstrating their efficacy in inhibiting specific targets relevant to cancer therapy . This suggests that this compound could also possess anticancer properties.
- Binding Affinity Studies : Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and aiding in the optimization of its pharmacological profile .
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
